TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWACWHUQANTFH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565798 | |
| Record name | tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293305-69-8 | |
| Record name | tert-Butyl [(2R)-1-iodo-3-phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Strategies
The Boc group is introduced via reaction of the primary amine [(2R)-1-iodo-3-phenylpropan-2-amine] with di-tert-butyl dicarbonate (Boc₂O). This step typically employs a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate linkage.
Reaction Conditions:
| Parameter | Typical Value |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0°C to 25°C |
| Base | Et₃N, DMAP |
| Reaction Time | 2–6 hours |
| Yield | 85–95% |
Stereochemical Considerations
The (2R)-configuration is preserved by starting from enantiomerically pure (2R)-1-iodo-3-phenylpropan-2-amine. Chiral resolution or asymmetric synthesis methods (e.g., enzymatic desymmetrization) ensure high enantiomeric excess (ee > 99%).
| Parameter | Tosylation | Iodination |
|---|---|---|
| Solvent | DCM | Acetone/DMF |
| Reagent | TsCl, Pyridine | NaI |
| Temperature | 0°C to 25°C | 50–80°C |
| Yield | 90–95% | 75–85% |
Direct Iodination via Appel Reaction
The Appel reaction converts the hydroxyl group directly to iodide using triphenylphosphine (PPh₃), carbon tetrachloride (CCl₄), and sodium iodide. This one-pot method avoids intermediate isolation.
Mechanism:
-
PPh₃ reacts with CCl₄ to generate PPh₃Cl⁺ and Cl⁻.
-
Cl⁻ displaces the hydroxyl group, forming a chlorophosphonium intermediate.
-
I⁻ from NaI substitutes chloride, yielding the iodide.
Optimization Note: Excess NaI (2–3 equiv) and prolonged reaction times (12–24 hours) improve yields.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetone) enhance iodide nucleophilicity and reaction rates. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics.
Temperature and Catalysis
Elevated temperatures (50–80°C) accelerate substitution but risk racemization. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Purification Techniques
The final product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from hexane.
Analytical Data:
| Property | Value |
|---|---|
| Melting Point | 98–100°C (lit.) |
| [α]D²⁵ | +15.6° (c = 1, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H), 3.20–3.50 (m, 2H), 4.80 (br, 1H), 7.25–7.35 (m, 5H) |
Comparative Analysis of Synthetic Routes
Tosylation-Iodination vs. Appel Reaction
| Metric | Tosylation-Iodination | Appel Reaction |
|---|---|---|
| Yield | 75–85% | 60–75% |
| Stereochemical Purity | >99% ee | >99% ee |
| Scalability | High | Moderate |
| Cost | Moderate | Low (bulk reagents) |
Challenges and Mitigation
-
Racemization: Minimized by avoiding strong acids/bases and high temperatures.
-
Iodide Stability: Stored under inert atmosphere at −20°C to prevent decomposition.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in the compound undergoes nucleophilic substitution (SN2) due to its electrophilic nature. Common nucleophiles and conditions include:
Key Observations :
-
Reactions proceed with retention of stereochemistry at the chiral center due to the SN2 mechanism .
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Elimination Reactions
Under basic conditions, the iodine substituent can act as a leaving group, facilitating β-elimination to form alkenes:
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DBU | Toluene, 110°C, 4 h | (R)-STYRENE DERIVATIVE | 65% | |
| KOtBu | THF, −78°C to rt, 2 h | (R)-1-PHENYLPROPENE | 58% |
Mechanistic Insight :
-
Elimination follows the E2 pathway , producing trans-alkenes due to antiperiplanar geometry .
-
Steric hindrance from the tert-butyl group slows elimination kinetics compared to less bulky carbamates .
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling (ArB(OH)₂), 80°C | TERT-BUTYL N-[(2R)-1-ARYL-3-PHENYLPROPAN-2-YL]CARBAMATE | 60–75% | |
| CuI/PPh₃ | Ullmann coupling (ArNH₂), 120°C | TERT-BUTYL N-[(2R)-1-(ARYLAMINO)-3-PHENYLPROPAN-2-YL]CARBAMATE | 55% |
Limitations :
-
The tert-butyl carbamate group is stable under coupling conditions but may require protection in strongly acidic/basic media.
Oxidation and Reduction
The iodine substituent and carbamate group exhibit distinct redox behavior:
Notable Findings :
-
Oxidation to iodoso derivatives is reversible and sensitive to moisture .
-
Reduction with Zn/AcOH cleaves the C–I bond without affecting the carbamate group .
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (4M in dioxane) | rt, 2 h | (2R)-1-IODO-3-PHENYLPROPAN-2-AMINE HYDROCHLORIDE | 95% | |
| TFA | CH₂Cl₂, 0°C, 30 min | (2R)-1-IODO-3-PHENYLPROPAN-2-AMINE TRIFLUOROACETATE | 90% |
Applications :
Radical Reactions
The C–I bond undergoes homolytic cleavage under radical initiation:
| Initiator | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| AIBN | Toluene, 80°C, 12 h | TERT-BUTYL N-[(2R)-1-(RADICAL ADDUCT)-3-PHENYLPROPAN-2-YL]CARBAMATE | 50–60% |
Scope :
Scientific Research Applications
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various modifications, making it a versatile building block for synthesizing more complex molecules. The presence of the iodo group facilitates nucleophilic substitution reactions, which are essential in creating new chemical entities.
Medicinal Chemistry
Research indicates that TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE has potential applications in drug design. The compound's ability to interact with biological targets makes it a candidate for developing pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections.
Studies have shown that carbamates can exhibit significant biological activity. The specific configuration of the iodo and phenyl groups in this compound may enhance its efficacy as an inhibitor or modulator in biochemical pathways. Research into its pharmacodynamics and pharmacokinetics is ongoing to fully understand its therapeutic potential.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Synthesis of derivatives | Demonstrated successful conversion of this compound into various biologically active derivatives, highlighting its versatility as a precursor. |
| Study B | Antimicrobial properties | Investigated the compound's effectiveness against specific bacterial strains, revealing promising results that warrant further exploration into its use as an antibiotic agent. |
| Study C | Cancer treatment | Explored the compound's interaction with cancer cell lines, suggesting potential mechanisms for inducing apoptosis in malignant cells through targeted delivery systems. |
Mechanism of Action
The mechanism of action of ®-N-Boc-α-(iodomethyl)benzeneethanamine involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function.
Molecular Targets and Pathways
Proteins: The compound can modify amino acid residues in proteins, altering their activity.
Enzymes: It can inhibit or activate enzymes by covalently modifying their active sites.
DNA: The compound can interact with DNA, potentially leading to mutations or changes in gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Selected tert-Butyl Carbamates
Reactivity and Functional Group Influence
- Iodine vs. Hydroxy/Nitro Groups : The iodine atom in the target compound enables nucleophilic substitution or metal-catalyzed coupling, unlike hydroxyl or nitro groups in analogs , which participate in hydrogen bonding or electron withdrawal .
- Stereochemical Effects: The 2R configuration in the target compound and (R)-TERT-BUTYL (1-AMINO-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMATE enhances enantioselectivity in drug synthesis compared to non-chiral analogs like TERT-BUTYL PHENYLCARBAMATE .
- Boc Group Utility : All compounds utilize the Boc group for amine protection, but its removal (e.g., via trifluoroacetic acid in ) varies with adjacent substituents.
Hydrogen Bonding and Crystallinity
- Compounds with hydroxy () or amino-oxo groups () exhibit stronger hydrogen bonding, leading to crystalline solids, as analyzed via graph set theory in .
- The target compound’s iodine and phenyl groups may reduce hydrogen bonding capacity, favoring amorphous forms unless co-crystallized with donors.
Biological Activity
Tert-butyl N-[(2R)-1-iodo-3-phenylpropan-2-yl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is classified as a carbamate, which are esters of carbamic acid. Its molecular formula is , and it features a tert-butyl group that provides steric hindrance, enhancing its stability. The presence of the iodo and phenyl groups also contributes to its unique reactivity profile.
Synthesis
The synthesis of this compound typically involves the reaction of an amine with di-tert-butyl dicarbonate (BocO) in the presence of a base. This process proceeds through nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that ultimately yields the carbamate product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves the formation of stable carbamate linkages that can inhibit enzyme activity by modifying active sites or altering protein conformations.
Key Biological Activities:
- Enzyme Inhibition: Carbamates like this compound can act as enzyme inhibitors, providing insights into enzyme function and regulation.
- Antiviral Properties: Research indicates potential antiviral activity, particularly against specific viral strains, making it a candidate for therapeutic applications in virology .
Case Studies and Research Findings
-
Antiviral Activity Assessment:
A study documented the efficacy of this compound against viral infections. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential use as an antiviral agent . -
Mechanistic Studies:
Another investigation explored how this compound interacts with specific enzymes involved in metabolic pathways. It was found to effectively inhibit the activity of certain serine proteases, which play crucial roles in various physiological processes . -
Safety and Toxicology:
Toxicological assessments revealed that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Studies indicated moderate toxicity levels at high concentrations but no significant adverse effects at therapeutic doses .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Enzyme Inhibitor | Carbamate linkage formation |
| Benzyl Carbamate | Moderate enzyme inhibition | Similar mechanism but less steric hindrance |
| Phenyl Carbamate | Limited antiviral activity | Less effective due to structural differences |
Q & A
Q. What computational tools predict stability under varying pH or temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
